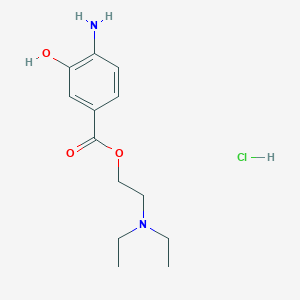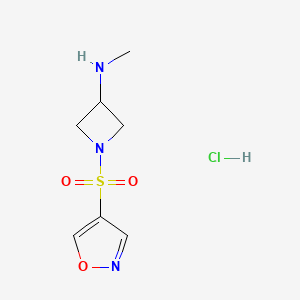
1-(isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a compound that features an isoxazole ring, a sulfonyl group, and an azetidine moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the sulfonyl and azetidine groups. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield oxazoles, while reduction of the sulfonyl group may produce sulfides .
Wissenschaftliche Forschungsanwendungen
1-(Isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The azetidine moiety can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Sulfonyl azetidines: These compounds contain the sulfonyl and azetidine groups and have comparable chemical properties.
Uniqueness
1-(Isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride is unique due to its combination of the isoxazole ring, sulfonyl group, and azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H12ClN3O3S |
|---|---|
Molekulargewicht |
253.71 g/mol |
IUPAC-Name |
N-methyl-1-(1,2-oxazol-4-ylsulfonyl)azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O3S.ClH/c1-8-6-3-10(4-6)14(11,12)7-2-9-13-5-7;/h2,5-6,8H,3-4H2,1H3;1H |
InChI-Schlüssel |
GJAVKHUFHKFLRC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CN(C1)S(=O)(=O)C2=CON=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol](/img/structure/B13343104.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
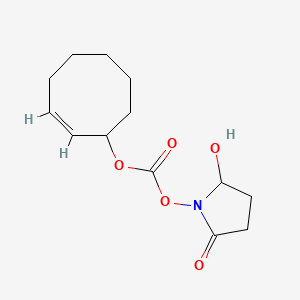


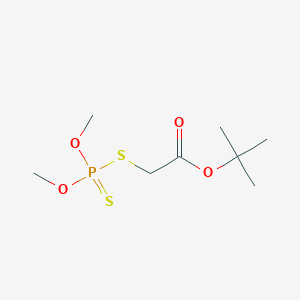


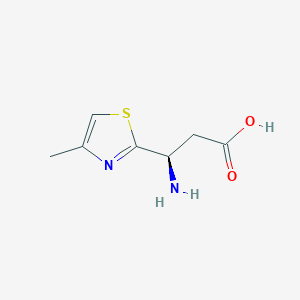
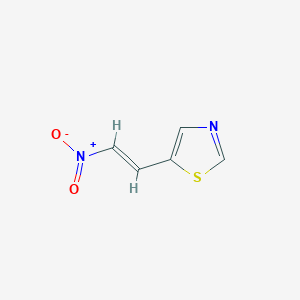
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)


